2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile
2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile
Novel class of fluorescent probe, having good blood-brain barrier permeability, specificity to amyloid-β plaques, and "turn-on" bright far-red emission upon Aβ binding
NIAD-4 is a fluorescent probe that crosses the blood-brain barrier to bind with high affinity to amyloid-β (Aβ) plaques (Ki = 10 nM). It demonstrates a far-red absorption/emission max at 475/625 nm upon Aβ binding.
NIAD-4 is a fluorescent probe that crosses the blood-brain barrier to bind with high affinity to amyloid-β (Aβ) plaques (Ki = 10 nM). It demonstrates a far-red absorption/emission max at 475/625 nm upon Aβ binding.
Brand Name:
Vulcanchem
CAS No.:
868592-56-7
VCID:
VC21257116
InChI:
InChI=1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H
SMILES:
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N)O
Molecular Formula:
C18H10N2OS2
Molecular Weight:
334.4 g/mol
2-((5'-(4-Hydroxyphenyl)-2,2'-bithiophen-5-yl)methylene)malononitrile
CAS No.: 868592-56-7
Cat. No.: VC21257116
Molecular Formula: C18H10N2OS2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Novel class of fluorescent probe, having good blood-brain barrier permeability, specificity to amyloid-β plaques, and "turn-on" bright far-red emission upon Aβ binding NIAD-4 is a fluorescent probe that crosses the blood-brain barrier to bind with high affinity to amyloid-β (Aβ) plaques (Ki = 10 nM). It demonstrates a far-red absorption/emission max at 475/625 nm upon Aβ binding. |
|---|---|
| CAS No. | 868592-56-7 |
| Molecular Formula | C18H10N2OS2 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2-[[5-[5-(4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C18H10N2OS2/c19-10-12(11-20)9-15-5-6-17(22-15)18-8-7-16(23-18)13-1-3-14(21)4-2-13/h1-9,21H |
| Standard InChI Key | KLFRZDOQQDHVSS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N)O |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N)O |
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